1-Chloro-2-pentyne
Description
Significance of Halogenated Alkynes as Synthons in Advanced Organic Transformations
Halogenated alkynes, in particular, have emerged as powerful and versatile building blocks, or synthons, in organic synthesis. acs.org Their utility stems from the presence of both a reactive carbon-halogen bond and a carbon-carbon triple bond, which can participate in a variety of reactions. ontosight.ai The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org
The alkyne moiety, on the other hand, can undergo various addition reactions, including hydrogenation, hydrohalogenation, and hydration, to introduce new functional groups. libretexts.orgaakash.ac.in This dual reactivity makes halogenated alkynes highly valuable intermediates for the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. ontosight.ai The ability to retain the halogen during certain transformations also allows for sequential modifications, further enhancing their synthetic utility. acs.org
Overview of 1-Chloro-2-pentyne within the Class of Chloroalkynes
This compound is a member of the chloroalkyne family, a subclass of halogenated alkynes. ontosight.ai Its chemical structure consists of a five-carbon chain with a chlorine atom attached to the first carbon and a triple bond between the second and third carbon atoms. ontosight.ai This specific arrangement of functional groups makes it a useful synthon in organic synthesis. jaydevchemicals.com
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H7Cl ontosight.aijaydevchemicals.com |
| Molecular Weight | 102.56 g/mol jaydevchemicals.comnih.gov |
| CAS Number | 22592-15-0 jaydevchemicals.comnih.gov |
| Boiling Point | ~112°C ontosight.ai |
| Appearance | Colorless liquid ontosight.ai |
| Synonyms | 1-chloropent-2-yne, 2-Pentynyl chloride, Pent-2-yn-1-yl chloride jaydevchemicals.comnih.gov |
This data is compiled from multiple sources for comprehensive reference.
The reactivity of this compound is characterized by the interplay between the chloro and alkyne functionalities. The chlorine atom can be displaced by nucleophiles, and the triple bond can undergo addition reactions. ontosight.ai For instance, it can be used as an intermediate in the synthesis of various pharmaceutical ingredients. jaydevchemicals.com
Research Trajectory and Future Directions in this compound Chemistry
Historically, the synthesis of chloroalkynes like 1-chloro-1-pentyne involved methods such as the dehydrohalogenation of dichloroalkenes or the chlorination of terminal alkynes. cdnsciencepub.com Research has since focused on developing milder and more efficient synthetic routes. acs.org
Current and future research in the field of this compound and related chloroalkynes is likely to focus on several key areas:
Development of Novel Catalytic Systems: The exploration of new catalysts for more selective and efficient transformations of chloroalkynes remains an active area of research. thecalculatedchemist.com This includes the use of transition metals to facilitate novel cross-coupling reactions. acs.org
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. thecalculatedchemist.com This involves the use of greener solvents, reducing waste, and improving atom economy in reactions involving chloroalkynes.
Applications in Complex Molecule Synthesis: Researchers continue to explore the use of this compound and its derivatives as key building blocks in the total synthesis of natural products and other complex organic molecules. aakash.ac.in
Integration with Advanced Technologies: The use of artificial intelligence and machine learning is becoming more prevalent in chemistry to predict reaction outcomes and optimize reaction conditions, which could accelerate the discovery of new applications for this compound. thecalculatedchemist.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloropent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c1-2-3-4-5-6/h2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKXDMAPOZZDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066811 | |
| Record name | 2-Pentyne, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22592-15-0 | |
| Record name | 1-Chloro-2-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22592-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Chloro-2-pentyne | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022592150 | |
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| Record name | 2-Pentyne, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Pentyne, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloropent-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.996 | |
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| Record name | 1-CHLORO-2-PENTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3LZS61HD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 1 Chloro 2 Pentyne
Dehydrohalogenation Approaches
Dehydrohalogenation represents a primary strategy for the synthesis of alkynes, starting from appropriately halogenated alkane or alkene substrates. The process typically involves the removal of two molecules of hydrogen halide (HX) from a vicinal or geminal dihalide, or a single molecule of HX from a vinylic halide, through the action of a strong base. unacademy.comlibretexts.org
Dehydrohalogenation of Vicinal Dihalides for Chloroalkene Precursors
The synthesis of the target alkyne often begins with the preparation of a suitable chloroalkene intermediate. This is commonly achieved through the dehydrohalogenation of a vicinal dihalide, which is a compound containing halogen atoms on adjacent carbon atoms. libretexts.org
A key precursor, 1-chloro-2-pentene, can be synthesized from 1-pentene (B89616). The process involves the reaction of 1-pentene with bromine (Br₂) and chloromethane, which leads to a dihalo-intermediate. This intermediate subsequently undergoes dehydrohalogenation using a strong base like sodium ethoxide (NaOEt) to yield 1-chloro-2-pentene. This unsaturated chloroalkene is characterized by a chlorine atom at the first carbon position and a double bond between the second and third carbons.
The elimination of a hydrogen halide (HX) from a dihalide precursor is a foundational method for synthesizing alkenes and is typically catalyzed by strong bases. unacademy.com In the case of preparing a chloroalkene such as 1-chloro-2-pentene, the starting material is a vicinal dihalide like 1,2-dichloropentane. The strong base facilitates the removal of a proton and a halide ion, resulting in the formation of a double bond. unacademy.com This E2 elimination reaction is a concerted process where bond breaking and bond formation occur simultaneously. libretexts.org
The reaction to form an alkene from an alkyl halide via dehydrohalogenation with a strong base proceeds through an E2 (bimolecular elimination) mechanism. doubtnut.com In this mechanism, the base abstracts a β-hydrogen (a hydrogen on the carbon adjacent to the one bearing the halogen), while the halide leaving group departs in a single, concerted step. libretexts.org This process requires an anti-periplanar arrangement of the hydrogen and the leaving group. aakash.ac.in
Potassium hydroxide (B78521) (KOH), particularly in an alcoholic solvent like ethanol, serves as a strong base that promotes this elimination reaction over substitution. doubtnut.comwikipedia.org The use of alcoholic KOH favors the formation of alkenes as the major product. doubtnut.com
Table 1: Typical Reaction Conditions for E2 Dehydrohalogenation
| Parameter | Value | Source |
|---|---|---|
| Reagent | Potassium Hydroxide (KOH) | |
| Solvent | Ethanol or aqueous media |
| Temperature | 60-80°C | |
Research has demonstrated that the dehydrohalogenation of cis-1,2-dichloro-1-alkenes using potassium hydroxide in butanol is an effective method for preparing 1-chloro-1-alkynes in high yields. cdnsciencepub.comcdnsciencepub.comresearchgate.net The cis isomer exhibits a significantly greater reaction rate due to the favorable trans orientation of the atoms being eliminated. cdnsciencepub.com This specific reaction, when applied to the corresponding pentene derivative, leads to the formation of a 1-chloro-1-alkyne rather than a 1-chloro-2-alkyne. cdnsciencepub.com
Conversion of 1,2-Dichloro-1-pentene to 1-Chloro-2-pentyne via Dehydrohalogenation
The direct conversion of a vinylic dihalide, such as cis-1,2-dichloro-1-pentene, through a second dehydrohalogenation step yields a chloroalkyne. In a documented synthesis, treating cis-1,2-dichloro-1-pentene with a boiling solution of potassium hydroxide in n-butanol results in the formation of 1-chloro-1-pentyne. cdnsciencepub.com The reaction is performed by adding the dichloroalkene dropwise to a refluxing solution of KOH in n-butanol. cdnsciencepub.com This specific dehydrochlorination method has been shown to be highly efficient. cdnsciencepub.com
Table 2: Synthesis and Properties of 1-Chloro-1-pentyne via Dehydrochlorination
| Reactant | Product | Yield | Boiling Point | Refractive Index (n²⁵D) | Source |
|---|
Direct Chlorination of Terminal Alkynes
Direct chlorination of terminal alkynes is a method for synthesizing 1-chloroalkynes. This approach involves the replacement of the acetylenic hydrogen atom with a chlorine atom.
Chlorination of 1-pentyne (B49018) with sodium hypochlorite (B82951)
A documented method for the preparation of 1-chloroalkynes involves the direct chlorination of the corresponding terminal alkyne with sodium hypochlorite (NaOCl). cdnsciencepub.com In the case of 1-pentyne, this reaction proceeds to form 1-chloro-1-pentyne. The synthesis involves stirring 1-pentyne with an aqueous solution of sodium hypochlorite. cdnsciencepub.com
The reaction is known to be slow but satisfactory for producing 1-chloro-1-pentyne. cdnsciencepub.com In a specific preparation, a mixture of 1-pentyne and sodium hypochlorite solution was stirred for 80-180 hours. cdnsciencepub.com After this period, the organic layer was separated, dried, and fractionated to yield the final product. cdnsciencepub.com This method has been successfully applied to other terminal alkynes such as propyne (B1212725) and 1-butyne. cdnsciencepub.com
| Reactant | Reagent | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Pentyne | Sodium Hypochlorite (aq) | 180 hr | 1-Chloro-1-pentyne | 76.5% | cdnsciencepub.com |
Mechanistic Considerations of the Chlorination Process
The conversion of a terminal alkyne to a 1-chloroalkyne via sodium hypochlorite can theoretically proceed through several mechanisms. However, experimental evidence points towards a specific ionic pathway. cdnsciencepub.com
The most probable mechanism for the chlorination of a terminal alkyne with sodium hypochlorite is believed to involve a carbonium ion (carbocation) intermediate. cdnsciencepub.com The reaction is initiated by an electrophilic attack on the alkyne's triple bond by a positive chlorine ion (Cl+), which is present in the hypochlorite reagent. This attack results in the formation of a vinyl carbonium ion. Subsequently, this intermediate is stabilized by the loss of a proton, yielding the 1-chloroalkyne product. cdnsciencepub.com
A free radical mechanism for this chlorination process is considered unlikely. The primary evidence against a free radical pathway is the high specificity of the reaction. The failure to isolate any products other than the corresponding 1-chloroalkyne suggests that the reaction does not proceed through indiscriminate radical intermediates, which would typically lead to a mixture of side products. cdnsciencepub.com
Alternative Synthetic Routes and Their Applicability
Synthesizing chloroalkynes where the chlorine is not attached to the acetylenic carbon, such as this compound, requires different synthetic strategies than direct chlorination of a terminal alkyne. One of the most fundamental strategies in organic synthesis for building carbon chains is the alkylation of acetylenic compounds. libretexts.org
Alkylation of Acetylenic Compounds
The alkylation of acetylide anions is a powerful method for forming new carbon-carbon bonds, allowing for the construction of more complex alkyne structures from simpler precursors. libretexts.orgmasterorganicchemistry.com This reaction is central to synthesizing internal alkynes and functionalized alkynes. libretexts.org The process begins with the deprotonation of a terminal alkyne using a very strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. masterorganicchemistry.com This anion can then react with a suitable electrophile, typically a primary alkyl halide, in a nucleophilic substitution (Sₙ2) reaction to extend the carbon chain. masterorganicchemistry.comlumenlearning.com
To synthesize the carbon backbone of this compound (CH₃CH₂C≡CCH₂Cl), one could envision a two-step process rooted in this principle:
Formation of the Internal Alkyne: An internal alkyne like 2-pentyne (B165424) can be formed by reacting an appropriate acetylide with an alkyl halide. For example, sodium propynide (formed from propyne) can be alkylated with an ethyl halide like ethyl bromide to produce 2-pentyne. masterorganicchemistry.com
Functionalization: The resulting internal alkyne, 2-pentyne, could then undergo a subsequent reaction, such as allylic chlorination, to introduce the chlorine atom at the C-1 position, yielding the target molecule, this compound.
This highlights the versatility of acetylide alkylation in building a desired carbon skeleton, which can then be further functionalized to achieve the final product. lumenlearning.com The use of primary alkyl halides is crucial, as secondary and tertiary halides tend to undergo elimination reactions in the presence of the strongly basic acetylide anion. libretexts.org
| Step | Reactants | Reagents | Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|---|
| 1 | Propyne | 1. Sodium Amide (NaNH₂) 2. Ethyl Bromide | 2-Pentyne | Alkylation of Acetylide | masterorganicchemistry.com |
| 2 | 2-Pentyne | Chlorinating Agent (e.g., NCS) | This compound | Allylic Chlorination | aakash.ac.in |
NCS: N-Chlorosuccinimide
Reaction Mechanisms and Reactivity of 1 Chloro 2 Pentyne
Electrophilic Addition Reactions at the Alkyne Moiety
The π-bonds of the alkyne group in 1-chloro-2-pentyne are susceptible to attack by electrophiles, initiating addition reactions. Although alkynes are generally less reactive towards electrophiles than alkenes due to the greater electron-withdrawing character of sp-hybridized carbons, these reactions still proceed under appropriate conditions. chemistrysteps.comlibretexts.org
Mechanistic Pathways Involving Carbocation Intermediates
The addition of an electrophile, such as a proton from a hydrogen halide (HX), to the alkyne can proceed through the formation of a vinyl carbocation intermediate. chemistrysteps.comnumberanalytics.com The electrophile attacks the π-system of the triple bond, leading to the formation of a positively charged carbon atom on the alkyne. libretexts.orgjove.com This vinyl cation is a high-energy intermediate. chemistrysteps.comlibretexts.org The subsequent attack by a nucleophile on the carbocation completes the addition reaction.
It is important to note that the stability of the vinyl carbocation is a critical factor in these reactions. chemistrysteps.com Some evidence suggests that for certain electrophilic additions to alkynes, a termolecular mechanism may be at play to avoid the formation of a highly unstable vinyl carbocation. jove.com This alternative pathway involves the simultaneous interaction of the alkyne with two molecules of the electrophilic reagent. jove.com
Regioselectivity and Stereoselectivity in Addition Reactions (e.g., Markovnikov's Rule considerations)
The regioselectivity of electrophilic additions to unsymmetrical alkynes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. prutor.aimytutor.co.uk This rule is predicated on the formation of the more stable carbocation intermediate. savemyexams.comlumenlearning.com In the case of this compound, the triple bond is internal, with an ethyl group on one side and a chloromethyl group on the other.
The chlorine atom is an electron-withdrawing group, which can destabilize an adjacent carbocation. numberanalytics.com Therefore, in the addition of an electrophile like HBr, the initial protonation would preferentially occur at the carbon atom further from the electron-withdrawing chloromethyl group to form the more stable carbocation. The halide ion would then attack the carbocation. The stereochemistry of these additions is often anti, meaning the two new groups add to opposite faces of the what was the triple bond. libretexts.orgucsb.edu
Nucleophilic Substitution Reactions Involving the Halogen Atom
The chlorine atom in this compound is attached to a carbon that is adjacent to a carbon-carbon triple bond, making it a propargylic halide. This structural feature significantly influences its reactivity in nucleophilic substitution reactions. mdpi.comresearchgate.net
SN1 and SN2 Pathways in Halogenated Alkanes and Alkenes (comparison to this compound)
Nucleophilic substitution reactions in haloalkanes can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). savemyexams.com SN1 reactions involve a two-step process with the formation of a carbocation intermediate and are favored by tertiary substrates, polar protic solvents, and weak nucleophiles. transformationtutoring.com SN2 reactions are a one-step process where the nucleophile attacks as the leaving group departs, and are favored by primary substrates, strong nucleophiles, and polar aprotic solvents. transformationtutoring.comksu.edu.sa
In halogenated alkenes (vinyl halides), nucleophilic substitution is generally difficult due to the high energy of the vinyl cation that would be formed in an SN1 reaction and the steric hindrance for a backside attack in an SN2 reaction. However, this compound, being a propargylic halide, exhibits enhanced reactivity.
Role of the Alkyne Group in Modulating Reactivity
The alkyne group in this compound plays a crucial role in its reactivity towards nucleophiles. The sp-hybridized carbons of the alkyne are more electronegative than sp2 or sp3 carbons, which can influence the polarization of the C-Cl bond. More significantly, the propargylic position allows for the stabilization of a carbocation intermediate through resonance with the adjacent triple bond, should an SN1-type mechanism occur. This stabilization makes propargylic halides more reactive than their saturated or vinylic counterparts in substitution reactions. mdpi.comrsc.org
The reaction can also proceed via an SN2 mechanism. While the alkyne is a linear group, steric hindrance can still be a factor depending on the nucleophile and the substitution pattern of the alkyne. The high electron density of the alkyne can also interact with incoming nucleophiles. quora.comquora.com
Rearrangement Reactions and Isomerization Pathways
Propargylic systems, including this compound, can undergo rearrangement reactions. One common type of rearrangement is the propargyl-allenyl rearrangement. Under certain conditions, particularly in the presence of a base, a propargyl halide can isomerize to an allenyl halide. acs.orggoogle.com This can occur during nucleophilic substitution reactions, leading to a mixture of products.
For instance, the reaction of a propargyl halide with a nucleophile can sometimes yield both the expected propargyl substituted product and an allenyl substituted product. The mechanism of these rearrangements often involves the formation of an intermediate that has both propargylic and allenic character.
Isomerization of the alkyne itself is also possible. For example, an internal alkyne like 2-pentyne (B165424) can be isomerized from its terminal isomer, 1-pentyne (B49018), under basic conditions. While this compound is already an internal alkyne, the possibility of migration of the triple bond under specific reaction conditions should be considered, especially if a carbocation or other reactive intermediate is formed that could facilitate such a shift. chemistrynotmystery.com
Radical Reactions of Chloroalkynes (Theoretical Projection)
Radical reactions involving chloroalkynes are a known class of transformations in organic chemistry. These reactions typically proceed through the formation of highly reactive radical intermediates, which can then undergo a variety of subsequent reactions.
Formation and Reactivity of Radical Intermediates (Theoretical Projection)
The formation of radical intermediates from this compound would likely be initiated by radical initiators or by photolysis. The primary radical intermediate expected would be a vinyl radical, formed by the homolytic cleavage of the carbon-chlorine bond, or an alkynyl radical if a hydrogen atom is abstracted from the terminal methyl group.
The stability of radical intermediates is a key factor in determining the course of a radical reaction. Generally, radical stability increases in the order of primary < secondary < tertiary, and is also enhanced by resonance stabilization. sigmaaldrich.com In the context of this compound, the formation of a vinyl radical at the chlorinated carbon would be a potential pathway.
Once formed, these radical intermediates would be expected to be highly reactive. Their potential reaction pathways could include:
Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent or another reagent to form a stable molecule.
Addition to Unsaturated Bonds: The radical could add across a double or triple bond of another molecule, leading to the formation of a new, larger radical and propagating a chain reaction.
Rearrangement: The initial radical could undergo rearrangement to a more stable radical species before further reaction.
Termination: Two radical species could combine to form a stable, non-radical product, thus terminating a radical chain reaction.
An example of a radical addition reaction involves the addition of a carbon-centered radical to a chloroalkyne, which can lead to the formation of functionalized vinyl chlorides. libretexts.org
Photochemical Reactions of Halogenated Hydrocarbons (Theoretical Projection)
The study of chemical reactions that occur under the influence of ultraviolet or visible light is known as photochemistry. researchgate.net Halogenated hydrocarbons are known to undergo photochemical reactions, often initiated by the homolytic cleavage of the carbon-halogen bond to produce radical species.
For this compound, it is plausible that irradiation with UV light could lead to the cleavage of the C-Cl bond, generating a vinyl radical and a chlorine radical. This initiation step would be governed by the Grotthuss-Draper law, which states that light must be absorbed by a substance for a photochemical reaction to occur. researchgate.net
The photochemical behavior of halogenated compounds can also be influenced by the presence of other substances. For instance, in aqueous environments, halide ions can be converted into reactive halogen species through sensitized photolysis or by reacting with other photochemically generated reactive species. Current time information in Bangalore, IN.
Applications of 1 Chloro 2 Pentyne in Advanced Organic Synthesis
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
1-Chloro-2-pentyne is recognized as a potential intermediate in the synthesis of active pharmaceutical ingredients (APIs). jaydevchemicals.com Its bifunctional nature, containing both an alkyne and a chloro-substituent, allows for sequential reactions to build more complex molecular architectures found in various drug molecules. The alkyne can undergo addition reactions, while the chloro group can be displaced in nucleophilic substitution reactions, providing multiple pathways for derivatization.
For instance, similar chloroalkynes are utilized in the creation of complex heterocyclic structures that form the core of many pharmaceutical compounds. mdpi.com The reactivity of the triple bond and the chloro group can be selectively targeted to introduce different functionalities, a key strategy in medicinal chemistry for developing new therapeutic agents.
Synthon in Complex Molecule Construction
In the field of organic synthesis, this compound functions as a valuable synthon, a molecular fragment used to build larger molecules in a predictable manner. jaydevchemicals.com Its defined stereochemistry and reactive sites make it a reliable component in multi-step synthetic sequences. Chemists can leverage the reactivity of the alkyne and the chloro group to form new carbon-carbon and carbon-heteroatom bonds, essential for constructing the carbon skeleton of intricate organic molecules.
The application of similar propargyl halides in the synthesis of natural products and other complex targets highlights the importance of such synthons. For example, the related compound 1-bromo-2-pentyne (B134421) is used to create a variety of alkynyl organometallic reagents, which are then used in further synthetic transformations. jaydevchemicals.comindiamart.com
Precursor for Heterocyclic Compound Synthesis (e.g., pyrazoles)
This compound and its isomers are important precursors in the synthesis of various heterocyclic compounds, with pyrazoles being a notable example. Pyrazoles are a class of heterocyclic compounds containing two adjacent nitrogen atoms and are found in many compounds with significant biological activity.
The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a suitable equivalent. rsc.orgmdpi.com Alkynes, such as this compound, can serve as the three-carbon backbone for the pyrazole (B372694) ring. For example, the related isomer, 5-chloro-1-pentyne (B126576), is used in a copper-catalyzed synthesis of pyrazoles by reacting it with α-diazoesters. thermofisher.comchemicalbook.comthermofisher.kr This type of cycloaddition reaction is a powerful method for constructing the pyrazole core.
The general strategy involves the [3+2] cycloaddition of a 1,3-dipole with an alkyne. mdpi.com In this context, the alkyne component can be derived from this compound, leading to the formation of substituted pyrazoles that can be further elaborated into more complex structures.
Role in Material Science Applications (e.g., polymer preparation)
The reactivity of the alkyne functional group in this compound and its derivatives makes it a candidate for applications in material science, particularly in the preparation of specialized polymers. The polymerization of acetylenic monomers can lead to polymers with unique electronic and optical properties.
Research has shown that substituted acetylenes, including chloro-substituted phenylacetylenes, can be polymerized to create polymers with high molecular weights. rsc.org For instance, the polymerization of 1-chloro-2-phenylacetylene derivatives has been achieved using a Brookhart-type catalyst. rsc.org While this research focuses on a phenyl-substituted chloroacetylene, it demonstrates the potential for polymerizing chloro-alkyne monomers. The resulting polymers from such monomers could exhibit enhanced properties like improved mechanical strength and chemical resistance.
Derivatization to Other Chlorinated Pentynes (e.g., 5-chloro-1-pentyne, 4-chloro-2-pentyne)
This compound can be a starting material or an intermediate in the synthesis of other chlorinated pentyne isomers, such as 5-chloro-1-pentyne and 4-chloro-2-pentyne. These isomerizations or derivatizations are crucial for accessing a wider range of building blocks for organic synthesis.
The synthesis of 5-chloro-1-pentyne, for example, can be achieved from 4-pentyn-1-ol. chemicalbook.com While a direct isomerization from this compound is not explicitly detailed, such rearrangements are known in alkyne chemistry, often catalyzed by strong bases.
Computational Chemistry and Spectroscopic Characterization in Research
Quantum Chemical Calculations
Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, offer a theoretical framework for investigating molecular properties. While specific published studies focusing solely on 1-chloro-2-pentyne are not prevalent in the searched literature, the principles of these methods are widely applied to similar molecules, providing a basis for understanding its expected behavior.
Ab initio and DFT calculations are fundamental in determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For related alkynes and chloro-alkanes, these methods have been used to calculate optimized geometries, bond lengths, and bond angles. acs.orgnih.gov For instance, studies on molecules like 1-pentyne (B49018) have utilized ab initio calculations to determine conformational geometries and energies, identifying the most stable conformers. acs.org DFT methods, such as those using the B3LYP functional, are employed to evaluate the fundamental vibrational frequencies and intensities, which are closely linked to the molecule's electronic structure and geometry. nih.gov
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. For example, computational methods can predict ¹H and ¹³C NMR chemical shifts. nmrdb.orgcaspre.ca Although specific predictive data for this compound is not detailed in the available research, the methodology involves calculating the magnetic shielding tensors of the nuclei. These theoretical predictions, when compared with experimental data, help confirm structural assignments. This approach has been successfully applied to a wide range of organic molecules. nmrdb.org
Understanding the reactivity of this compound involves the analysis of potential reaction pathways, their energy requirements (energetics), and the structures of high-energy transition states. schoolwires.net Quantum chemical calculations are used to map out the potential energy surface of a reaction. This allows for the determination of activation energies, which govern the reaction rate, and the heat of reaction. schoolwires.netacs.org For example, in reactions involving chlorinated molecules or alkynes, calculations can elucidate the energetics of addition, substitution, or elimination pathways. libretexts.orgresearchgate.net Studies on the retro-ene reactions of related compounds have used DFT to establish the mechanism and character of the transition states involved. acs.org
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques are the cornerstone for the experimental characterization of chemical compounds, providing direct evidence for their molecular structure.
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. docbrown.info The spectrum shows distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and chloromethyl (CH₂Cl) protons. chemicalbook.com The chemical shifts (δ) are influenced by the electronegativity of the chlorine atom and the magnetic anisotropy of the alkyne triple bond. docbrown.info
Interactive Data Table: ¹H NMR Chemical Shifts for this compound Data sourced from available spectral information. chemicalbook.com
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ CH₂C≡CCH₂Cl | ~1.1 | Triplet |
| CH₃CH₂ C≡CCH₂Cl | ~2.3 | Quartet |
| CH₃CH₂C≡CCH₂ Cl | ~4.1-4.2 | Triplet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in this compound. libretexts.org Each carbon atom in the molecule is chemically distinct and therefore gives rise to a separate signal. The carbons of the triple bond (C≡C) appear in a characteristic downfield region, while the sp³-hybridized carbons are found further upfield. libretexts.orgchemicalbook.com
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Data sourced from available spectral information. spectrabase.com
| Carbon Atom | Chemical Shift (ppm) |
| C H₃CH₂C≡CCH₂Cl | ~12.3 |
| CH₃C H₂C≡CCH₂Cl | ~13.2 |
| CH₃CH₂C≡CC H₂Cl | ~29.1 |
| CH₃CH₂C ≡CCH₂Cl | ~76.0 |
| CH₃CH₂C≡C CH₂Cl | ~84.9 |
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing its molecular vibrations. libretexts.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. chemicalbook.com Key expected absorptions include:
C-H stretching: from the alkyl groups, typically in the 2850-3000 cm⁻¹ region. libretexts.org
C≡C stretching: for the internal alkyne, which is often weak or absent in the IR spectrum of symmetrically substituted alkynes, but should be observable in this case due to the asymmetry of the molecule. This peak would be expected around 2100-2260 cm⁻¹.
C-Cl stretching: which appears in the fingerprint region, typically between 600-800 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. For this compound, the C≡C stretching vibration is expected to produce a strong signal in the Raman spectrum, even if it is weak in the IR. cdnsciencepub.com Vibrational analysis, often supported by normal coordinate calculations based on DFT, allows for the assignment of observed IR and Raman bands to specific molecular motions (stretching, bending, etc.). nih.govresearchgate.net This comprehensive analysis confirms the presence of the various structural components of the molecule. spectrabase.com
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular formula and elucidating the fragmentation patterns of chemical compounds. In the case of this compound, this method provides valuable insights into its structure and stability under ionization.
The molecular formula of this compound is C₅H₇Cl. nih.gov Its molecular weight is approximately 102.56 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) is expected to appear at a mass-to-charge ratio (m/z) corresponding to this molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), an M+2 peak will also be observed at m/z 104, with an intensity about one-third of the molecular ion peak. aip.orgdocbrown.info However, the molecular ion of this compound is often of low abundance, indicating that it fragments readily upon ionization. docbrown.info
The fragmentation of this compound is influenced by the relative strengths of its chemical bonds. The C-Cl bond is generally weaker than C-C and C-H bonds, making it a likely site for initial cleavage. docbrown.info Common fragmentation pathways for chloroalkanes include the loss of a chlorine radical or the elimination of hydrogen chloride (HCl). aip.orgdocbrown.info
Key fragmentation data for this compound, as observed in its Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is summarized in the following table. nih.gov
Table 1: Prominent Peaks in the Mass Spectrum of this compound
| m/z | Interpretation |
|---|---|
| 102 | Molecular ion [M]⁺ |
| 67 | Base Peak, likely [C₅H₇]⁺ resulting from the loss of a Cl radical. |
| 41 | [C₃H₅]⁺ fragment |
Data sourced from NIST Mass Spectrometry Data Center nih.gov
The base peak at m/z 67 corresponds to the pentynyl cation ([C₅H₇]⁺), formed by the loss of the chlorine atom. nih.gov The peak at m/z 41 is likely due to further fragmentation of the carbon chain. nih.gov The fragmentation pattern, particularly the prominent loss of the chlorine atom, is a characteristic feature in the mass spectrum of this compound and aids in its identification. nih.govaip.org
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. msu.edu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are light-absorbing groups. msu.edu
For organic molecules, the most common electronic transitions observed in the 200-800 nm range are n → π* and π → π* transitions. libretexts.org These transitions involve the excitation of electrons from non-bonding (n) or pi (π) bonding molecular orbitals to pi antibonding (π*) molecular orbitals. sathyabama.ac.in The energy required for these transitions, and thus the wavelength of maximum absorbance (λmax), is highly dependent on the molecular structure.
In the case of this compound, the key chromophore is the carbon-carbon triple bond (alkyne). Isolated alkynes typically have a π → π* transition that occurs at wavelengths below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. usp.br The presence of a chlorine atom can influence the electronic transitions. The non-bonding electrons on the chlorine atom can participate in n → σ* transitions, but these also tend to occur at shorter wavelengths. sathyabama.ac.in
While specific UV-Vis absorption data for this compound is not extensively detailed in readily available literature, general principles of electronic spectroscopy can be applied. The presence of conjugation, or alternating double and single bonds, significantly shifts the λmax to longer wavelengths (a bathochromic shift). msu.edu Since this compound does not have a conjugated system, its primary absorption is expected to be in the far UV region.
In a study involving a copolymer (P2) synthesized using this compound, the resulting polymer exhibited UV-Vis absorption, though the specific contribution of the this compound moiety was not isolated. rsc.org
Table 2: General Electronic Transitions and Expected Absorption Regions
| Transition | Typical Chromophore | Approximate λmax (nm) |
|---|---|---|
| σ → σ* | C-C, C-H | < 150 |
| n → σ* | C-O, C-N, C-X (X=halogen) | 150-250 |
| π → π* | C=C, C≡C, C=O | < 200 (isolated) |
| n → π* | C=O, C=N | 250-350 |
Transient Absorption Spectroscopy for Reactive Intermediates
Transient absorption spectroscopy is a powerful pump-probe technique used to study short-lived reactive intermediates generated during a chemical reaction. acs.org In this method, a high-intensity "pump" laser pulse initiates a photochemical reaction, creating transient species. A second, lower-intensity "probe" pulse, with a variable time delay, is then used to measure the absorption spectrum of these intermediates. rsc.org By varying the delay between the pump and probe pulses, the formation and decay of these transient species can be monitored on timescales ranging from femtoseconds to milliseconds.
The study of reactive intermediates is crucial for understanding reaction mechanisms. egyankosh.ac.in For halogenated hydrocarbons, photolysis can lead to the formation of various intermediates, including radicals and carbenes. egyankosh.ac.in For instance, the UV photolysis of chlorobenzene (B131634) in solution has been shown to produce a phenyl cation, a highly reactive intermediate. acs.org
While specific studies employing transient absorption spectroscopy on this compound are not prominently documented, the technique has been widely used to investigate similar molecules. For example, laser flash photolysis of various precursors has been used to generate and study carbenes and their subsequent reactions. rsc.org The transient absorption spectra of these intermediates provide valuable information about their electronic structure and reactivity. acs.org
Should this compound be subjected to photolysis, transient absorption spectroscopy would be an ideal method to detect and characterize any resulting reactive intermediates, such as radicals formed by the homolytic cleavage of the C-Cl bond or other rearranged species.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrogen chloride |
| Chlorobenzene |
| Allene |
| 2-Chloroallyl radical |
Environmental and Toxicological Research Aspects of Chlorinated Alkynes
Biodegradation Pathways of Chlorinated Organic Compounds
The microbial degradation of chlorinated organic compounds is a key area of environmental research. Microorganisms have evolved diverse enzymatic systems to break down these substances, utilizing them for energy or co-metabolizing them with other substrates. The specific pathways and efficiencies depend on the chemical structure of the compound and the prevailing environmental conditions.
Microbial breakdown of chlorinated aliphatic compounds can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. eurochlor.org
Aerobic Degradation: In the presence of oxygen, microorganisms can utilize chlorinated compounds as a source of carbon and energy. eurochlor.org The initial attack often involves oxygenase enzymes, which insert oxygen atoms into the molecule. eurochlor.org For chlorinated ethenes, a monooxygenase attack can form unstable epoxides that decompose into organic acids and release the chloride ion. eurochlor.org Another aerobic mechanism is co-metabolism, where microbes degrading a primary substrate, like methane or phenol, produce enzymes that fortuitously transform a chlorinated compound. eurochlor.orgresearchgate.net
Anaerobic Degradation: Under anaerobic conditions, chlorinated compounds can serve as electron acceptors in a process called halorespiration. eurochlor.org The most common mechanism is reductive dechlorination (or hydrogenolysis), where a chlorine atom is removed and replaced with a hydrogen atom. eurochlor.org This process is particularly effective for highly chlorinated compounds, which are often resistant to aerobic attack. eurochlor.org Less common anaerobic mechanisms include dichloroelimination, where two adjacent chlorine atoms are removed to form a double bond, and hydrolytic reduction. eurochlor.org
| Condition | Primary Mechanism | Role of Chlorinated Compound | Typical Substrates | Description |
|---|---|---|---|---|
| Aerobic | Oxidation / Co-metabolism | Electron donor (carbon/energy source) | Lower-chlorinated compounds | Oxygenase enzymes initiate the breakdown, often incorporating oxygen into the molecule to destabilize it and release chloride ions. eurochlor.org |
| Anaerobic | Reductive Dechlorination | Electron acceptor (Halorespiration) | Higher-chlorinated compounds | Chlorine atoms are sequentially replaced by hydrogen atoms, a process particularly important for compounds with multiple chlorine substituents. eurochlor.orgeurochlor.org |
The enzymatic cleavage of the carbon-halogen bond is the critical step in the biodegradation of chlorinated compounds. This is accomplished by a class of enzymes known as dehalogenases. nih.govtandfonline.com These enzymes exhibit diverse mechanisms to remove halogen substituents.
There are three primary types of enzymatic dehalogenation:
Hydrolytic Dehalogenation : This process involves the replacement of a chlorine atom with a hydroxyl group derived from water. semanticscholar.org Haloalkane dehalogenases, for example, use a catalytic mechanism involving an active-site carboxylate group to attack the carbon atom bound to the halogen, forming an ester intermediate that is subsequently hydrolyzed. nih.gov
Reductive Dehalogenation : Common in anaerobic bacteria, this mechanism replaces a chlorine atom with a hydrogen atom. semanticscholar.org It is a key process in halorespiration. eurochlor.org
Oxygenolytic Dehalogenation : This process uses molecular oxygen to displace the chlorine atom. It can be further divided into monooxygenase and dioxygenase reactions, depending on whether one or two atoms of oxygen are incorporated into the substrate. semanticscholar.org
| Dehalogenase Type | Reaction Catalyzed | Oxygen Requirement | Source of Substituent |
|---|---|---|---|
| Hydrolytic | Replaces -Cl with -OH | Aerobic or Anaerobic | Water (H₂O) semanticscholar.org |
| Reductive | Replaces -Cl with -H | Anaerobic | Hydrogen (H) semanticscholar.org |
| Oxygenolytic | Replaces -Cl with -OH | Aerobic | Molecular Oxygen (O₂) semanticscholar.org |
While aerobic degradation can be effective, its efficiency is often limited by several factors. One significant barrier is the physiological stress imposed on the microorganisms during the metabolism of chlorinated compounds. nih.gov The degradation of chlorinated pollutants can lead to the endogenous production of reactive oxygen species (ROS), creating a state of oxidative or redox stress. nih.gov
For example, research on Pseudomonas pavonaceae metabolizing 1,3-dichloroprop-1-ene, a chlorinated alkene, revealed that the process generated intense metabolic stress. nih.gov This stress was linked to the production of ROS. To counteract this, the bacterium increased the activity of enzymes like D-glucose-6-P 1-dehydrogenase (G6PDH) to boost the production of NADPH, which is essential for managing oxidative stress. nih.gov This diversion of metabolic resources to combat stress can limit the energy and resources available for growth and efficient degradation of the pollutant. This inherent difficulty in aerobically degrading chlorinated compounds may explain why anaerobic degradation pathways have become prevalent for many of these pollutants. nih.gov
Environmental Fate and Transport Studies
The environmental fate of a chemical like 1-chloro-2-pentyne is determined by its susceptibility to various degradation processes and its physical properties that govern its movement through air, water, and soil. Chlorinated compounds can be persistent, meaning they resist degradation and can remain in the environment for extended periods. service.gov.uknih.gov
The biodegradation of chlorinated compounds often proceeds in a stepwise manner, generating a series of intermediate products before complete mineralization to carbon dioxide, water, and chloride ions. nih.gov In the case of anaerobic reductive dechlorination of chlorinated ethenes, for instance, tetrachloroethene (PCE) is degraded sequentially to trichloroethene (TCE), dichloroethene (DCE), vinyl chloride (VC), and finally to non-toxic ethene. nih.gov
However, these intermediate degradation products can sometimes be more toxic and persistent than the parent compound, leading to stalls in the degradation pathway and accumulation of harmful substances. nih.gov The persistence of these products depends on their own chemical structure and the presence of microbial communities capable of degrading them further. researchgate.net For a compound like this compound, potential initial degradation products could include 2-pentyne (B165424) (via reductive dechlorination) or 1-hydroxy-2-pentyne (via hydrolytic dehalogenation). The subsequent fate of these intermediates would depend on the specific environmental conditions.
For volatile chlorinated compounds that partition into the atmosphere, the primary degradation pathway is through reactions with photochemically generated radicals. cdc.gov The most important of these in the troposphere is the hydroxyl radical (•OH). iaea.org
The atmospheric oxidation of alkynes is initiated by the reaction with OH radicals. nih.gov This reaction can proceed to form various oxygenated products. nih.gov Similarly, chloroalkanes are also degraded via reaction with OH radicals. iaea.org Therefore, it is expected that the atmospheric fate of this compound would be primarily dictated by its reaction with OH radicals. Another potential atmospheric degradation pathway for the alkyne functional group is ozonolysis, the reaction with ozone (O₃), which cleaves the carbon-carbon triple bond to form products such as carboxylic acids. wikipedia.org
Ecotoxicological Implications of Chlorinated Alkyne Contaminants (General Class)
Chlorinated alkynes belong to the broader class of halogenated organic compounds, many of which are recognized for their persistence in the environment and potential for toxic effects. nih.govnih.gov While specific ecotoxicological data for chlorinated alkynes are not extensively available, the general principles governing the environmental behavior of organochlorine compounds can provide insights into their potential implications. Organochlorine compounds, as a group, are known for their chemical stability, which contributes to their persistence in various environmental compartments, including soil, water, and air. researchgate.netacs.org This persistence can lead to long-term exposure for biological systems.
The introduction of chlorine into a hydrocarbon structure can significantly alter its physical and chemical properties, often leading to increased lipid solubility (lipophilicity). acs.org This characteristic enhances the potential for bioaccumulation, a process where the substance builds up in the tissues of organisms at a rate faster than it is lost. nih.gov As these compounds move up the food chain, they can undergo biomagnification, resulting in higher concentrations in predators than in their prey. acs.orgnih.gov Many halogenated organic compounds are known to be toxic to a wide range of organisms, from microorganisms to vertebrates. nih.govnih.gov
Impact on Biological Systems (General Class)
The impact of chlorinated hydrocarbons on biological systems is diverse and can occur at various levels of biological organization. At the cellular level, these compounds can interfere with fundamental processes. For instance, some organochlorine compounds are known to be neurotoxins that disrupt the normal transmission of nerve impulses. nih.gov The mechanism of toxicity for many chlorinated hydrocarbons involves their ability to interfere with ion channels in nerve cell membranes. nih.govacs.org
In aquatic ecosystems, chlorinated compounds can pose a significant threat. Their presence in water can be toxic to aquatic life, including fish, invertebrates, and microorganisms. canada.ca The toxicity can manifest as acute effects, leading to mortality, or as chronic effects, which may include impaired reproduction, growth, and development. For example, studies on chlorinated alkanes have demonstrated their potential to cause toxic effects in aquatic invertebrates at very low concentrations. canada.ca
The bioaccumulation of chlorinated compounds in aquatic organisms is a significant concern. nih.gov Due to their lipophilic nature, these substances tend to accumulate in the fatty tissues of organisms. acs.org This can lead to a range of adverse health effects, including damage to the liver, kidneys, and nervous system. nih.gov Furthermore, the persistence and bioaccumulative nature of these compounds mean that they can have long-lasting impacts on ecosystem health. nih.gov
Ecotoxicological Effects of Representative Chlorinated Hydrocarbons
| Compound Class | Organism | Observed Effects | Reference |
|---|---|---|---|
| Short-Chain Chlorinated Alkanes (SCCAs) | Aquatic Invertebrates (e.g., Daphnia magna) | High toxicity at low concentrations | canada.ca |
| Medium-Chain Chlorinated Alkanes (MCCAs) | Fish | Bioaccumulation in tissues | acs.org |
| Organochlorine Pesticides (e.g., DDT) | Birds | Eggshell thinning, reproductive impairment | acs.org |
| Polychlorinated Biphenyls (PCBs) | Marine Mammals | Endocrine disruption, immunotoxicity | acs.org |
Research on Bioactive Halogenated Alkenes (General Class)
Halogenated alkenes represent a class of unsaturated hydrocarbons that have been the subject of research due to their synthetic versatility and potential for biological activity. The presence of a carbon-carbon double bond and a halogen atom provides reactive sites for various chemical transformations, making them valuable intermediates in organic synthesis. acs.org
Research into the bioactivity of halogenated compounds has revealed a wide spectrum of effects, including antimicrobial, antifungal, antiviral, and cytotoxic properties. nih.gov Many naturally occurring halogenated compounds have been isolated from marine organisms and have shown potent biological activities. nih.gov This has spurred interest in the synthesis and evaluation of novel halogenated alkenes for potential pharmaceutical and agrochemical applications.
From an ecotoxicological standpoint, the reactivity of halogenated alkenes is a double-edged sword. While it allows for targeted chemical synthesis, it can also translate to reactivity with biological macromolecules, leading to toxicity. The mode of toxic action for some halogenated compounds is believed to involve their ability to act as electrophiles, reacting with nucleophilic sites in cells, such as DNA and proteins. nih.gov
The environmental fate of halogenated alkenes is influenced by factors such as their volatility, water solubility, and susceptibility to degradation processes. While some halogenated compounds are persistent, the double bond in alkenes can provide a site for microbial degradation, potentially leading to their breakdown in the environment. However, the degradation products themselves may also have toxicological implications.
Research Areas of Bioactive Halogenated Alkenes
| Research Area | Focus | Potential Implications |
|---|---|---|
| Natural Product Synthesis | Isolation and synthesis of bioactive halogenated alkenes from natural sources, particularly marine organisms. | Discovery of new therapeutic agents. |
| Medicinal Chemistry | Design and synthesis of halogenated alkenes as potential drug candidates. | Development of new treatments for various diseases. |
| Agrochemical Development | Investigation of halogenated alkenes as potential herbicides, insecticides, or fungicides. | Creation of new crop protection agents. |
| Ecotoxicology | Assessment of the environmental persistence, bioaccumulation, and toxicity of halogenated alkenes. | Understanding and mitigating the environmental risks associated with these compounds. |
Future Research Directions and Emerging Trends
Green Chemistry Approaches for 1-Chloro-2-pentyne Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org This involves the use of non-toxic starting materials, environmentally benign solvents, and the prevention of hazardous waste. rsc.orgacs.org Future research into the synthesis of this compound could focus on replacing traditional methods with greener alternatives.
Key areas for development include:
Alternative Solvents: Moving away from volatile organic compounds towards greener solvents like water, ionic liquids, or supercritical carbon dioxide could drastically reduce the environmental footprint of the synthesis. msuniv.ac.in The concept of "the best solvent is no solvent" encourages investigation into solvent-free reaction conditions, potentially utilizing techniques like microwave irradiation. acs.orgnih.gov
Catalytic Routes: Developing catalytic methods for the synthesis of this compound could improve atom economy and reduce waste. For instance, exploring catalytic dehydrohalogenation could present a more efficient pathway.
Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable resources. Research could investigate pathways to synthesize precursors to this compound from biomass-derived materials.
| Aspect | Traditional Approach | Potential Green Chemistry Approach | Anticipated Benefit |
|---|---|---|---|
| Reagents | Use of stoichiometric, potentially hazardous chlorinating agents. | Catalytic chlorination; use of greener chlorinating agents like Chloramine-T. acs.org | Higher atom economy, reduced hazardous waste. rsc.org |
| Solvents | Use of chlorinated or volatile organic solvents (VOCs). | Supercritical CO₂, ionic liquids, water, or solvent-free conditions. msuniv.ac.in | Reduced environmental pollution and health hazards. |
| Energy | Conventional heating methods. | Microwave-assisted or ultrasound-assisted synthesis. msuniv.ac.innih.gov | Reduced energy consumption and faster reaction times. |
Catalytic Transformations of this compound
The dual functionality of this compound (an alkyne and an alkyl chloride) makes it a versatile substrate for catalytic transformations. Future research is expected to unlock novel reactions and molecular architectures.
Cross-Coupling Reactions: The chloro- group enables participation in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon bonds. The alkyne moiety can also be involved in coupling schemes or further functionalized.
Asymmetric Catalysis: Developing enantioselective catalytic transformations is a major goal. This could involve asymmetric hydrogenation of the alkyne to produce chiral alkenes or enantioselective reactions at the carbon-chlorine bond.
Cyclization Reactions: Intramolecular reactions utilizing both the chloro and alkyne groups could be catalyzed to form various cyclic and heterocyclic compounds, a common motif in pharmaceuticals and materials. rsc.org Olefin metathesis catalysts could also be employed after selective reduction of the alkyne. acs.org
| Reaction Type | Potential Catalyst Class | Potential Product | Significance |
|---|---|---|---|
| Selective Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃) | (Z)-1-Chloro-2-pentene | Access to stereodefined chloro-alkenes. |
| Sonogashira Coupling | Palladium/Copper complexes | Substituted diynes | Building block for conjugated systems. |
| Intramolecular Cyclization | Gold or Platinum catalysts | Cyclic compounds (e.g., cyclopentene (B43876) derivatives) | Rapid construction of complex ring systems. |
| Hydroamination | Transition metal complexes (e.g., Zinc) rsc.org | Enamines or imines | Synthesis of nitrogen-containing compounds. |
Development of Novel Reagents and Methodologies Utilizing this compound
The creation of new reagents and synthetic methods is fundamental to advancing organic chemistry. chemistrydocs.com this compound can serve as a precursor to novel reagents or as a key component in new synthetic strategies.
An emerging area is the development of bifunctional reagents. For example, related compounds like 5-chloro-2-trimethylstannyl-1-pentene can be converted into a lithio species, creating a reagent with two reactive sites. cdnsciencepub.com A similar strategy could be applied to this compound to generate novel organometallic reagents. These reagents could then be used in annulation reactions to construct complex cyclic systems like methylenecyclohexanes. cdnsciencepub.com Furthermore, the development of fluorinating reagents, such as DMPU-HF, has expanded the toolkit for creating fluorinated molecules from precursors like alkynes. core.ac.uk Methodologies could be developed to utilize this compound in such transformations, leading to novel chloro-fluoro compounds.
Advanced Characterization Techniques for Reaction Monitoring and Product Analysis
To fully understand and optimize the reactions involving this compound, advanced analytical techniques are indispensable. While standard methods like NMR and GC-MS are crucial, emerging techniques offer deeper insights.
In-situ Monitoring: Real-time monitoring of reactions can provide detailed kinetic data and mechanistic insights. Techniques such as ReactIR (infrared spectroscopy) or in-situ NMR allow chemists to observe the formation of intermediates and products as the reaction progresses.
Flow Chemistry Systems: Coupling continuous flow reactors with online analytical techniques like mass spectrometry or UV-Vis spectroscopy enables high-throughput screening of reaction conditions and rapid optimization.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of novel products and trace impurities. Tandem mass spectrometry (MS/MS) can be used to elucidate the structure of complex molecules formed in catalytic reactions.
Solid-Phase Microextraction (SPME): For analyzing trace components or monitoring reactions in complex matrices, SPME coupled with gas chromatography (GC) offers a sensitive and often solvent-free sample preparation method. mdpi.com
| Technique | Application for this compound Chemistry | Information Gained |
|---|---|---|
| Flow Chemistry with Online MS | Optimization of catalytic cross-coupling reactions. | Rapid determination of yield and selectivity under various conditions. |
| In-situ IR/Raman Spectroscopy | Monitoring the progress of hydrogenation or cyclization reactions. | Reaction kinetics, detection of transient intermediates. |
| High-Resolution Mass Spectrometry (HRMS) | Characterization of novel products from catalytic transformations. | Precise mass and elemental composition for formula confirmation. |
| 2D NMR (COSY, HMBC, HSQC) | Structural elucidation of complex cyclic products. | Connectivity of atoms within a molecule, stereochemistry. |
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-2-pentyne, and how can retrosynthetic analysis improve pathway design?
Methodological Answer: Utilize AI-driven retrosynthetic tools (e.g., Template_relevance models) to predict feasible routes from databases like Reaxys and Pistachio. Prioritize one-step syntheses for efficiency or multi-step routes for selectivity. Validate predicted pathways with literature precedence for analogous chloroalkynes. For example, chlorination of 2-pentyne using PCl₃ or SOCl₂ under anhydrous conditions can be optimized by monitoring reaction kinetics .
Q. How should researchers characterize the purity and identity of this compound?
Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Compare observed spectral data (e.g., NMR peaks at ~80 ppm for sp-hybridized carbons) with reference values from PubChem or NIST Chemistry WebBook. Cross-validate with elemental analysis to confirm molecular formula (C₅H₇Cl) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer: Employ fractional distillation under inert atmospheres to separate the compound from lower-boiling-point byproducts. For complex mixtures, use column chromatography with silica gel and non-polar eluents (e.g., hexane). Monitor fractions via thin-layer chromatography (TLC) and confirm purity through melting point analysis or GC retention times .
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer: Follow guidelines for chlorinated compounds: use fume hoods, wear nitrile gloves, and avoid exposure to moisture to prevent HCl release. Store in amber glass bottles under nitrogen at 2–8°C. Refer to chlorine safety protocols (e.g., CI pamphlets) for spill management and emergency procedures .
Q. How does this compound react under standard nucleophilic substitution conditions?
Methodological Answer: Test reactivity with nucleophiles (e.g., NaN₃ in DMF) under varying temperatures. Monitor reaction progress via IR spectroscopy for C≡C bond retention or disappearance. Compare outcomes with analogous chloroalkynes to assess steric and electronic effects .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction yields in this compound synthesis?
Methodological Answer: Apply factorial design to evaluate variables (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Validate models with triplicate runs and statistical analysis (e.g., ANOVA) to minimize variability .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Perform density functional theory (DFT) calculations to map transition states and activation energies. Compare with experimental data (e.g., Hammett plots) to validate electronic effects. Leverage databases like PubChem for benchmarking computational predictions against empirical results .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Employ multi-technique analysis: use - HSQC NMR for structural elucidation and high-resolution MS for molecular ion confirmation. Cross-reference with crystallographic data (if available) or simulated spectra from computational tools .
Q. What mechanistic insights explain regioselectivity in this compound’s substitution reactions?
Methodological Answer: Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ) to track bond cleavage. Use stopped-flow NMR to capture intermediate species. Compare with computational mechanistic pathways (e.g., SN2 vs. radical mechanisms) .
Q. How do solvent effects influence the stability of this compound in long-term storage?
Methodological Answer: Perform accelerated stability studies in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents under controlled humidity. Monitor degradation via GC-MS and quantify hydrolysis byproducts (e.g., HCl). Model degradation kinetics using Arrhenius equations to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
